
ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a complex organic compound belonging to the class of pyrrolizine derivatives This compound is characterized by its unique structure, which includes a pyrrolizine ring system with ethyl and methylene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with an ethyl ester in the presence of a catalyst can lead to the formation of the desired pyrrolizine derivative. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like titanium chloride or magnesium chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce more saturated pyrrolizine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other pyrrolizine derivatives and similar compounds:
Similar Compounds: Compounds such as ethyl 1H-pyrrole-2-carboxylate and 2-ethylhexanol share structural similarities and may exhibit comparable chemical properties.
Uniqueness: The unique combination of ethyl and methylene substituents in this compound distinguishes it from other pyrrolizine derivatives.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)12-5-9(2)7-13(12)8-10(3)6-12/h2-8H2,1H3 |
Clé InChI |
OTMNUOHPTZLNFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(=C)CN1CC(=C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


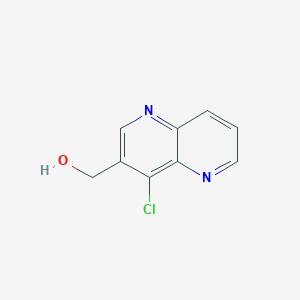
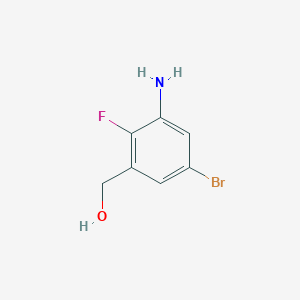
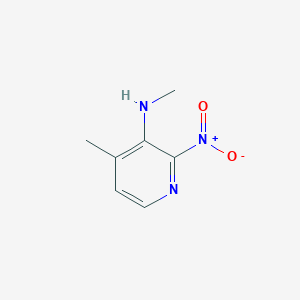
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)


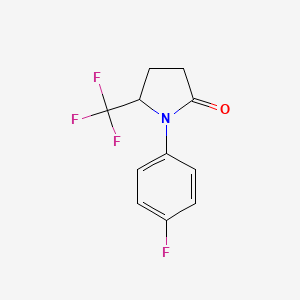
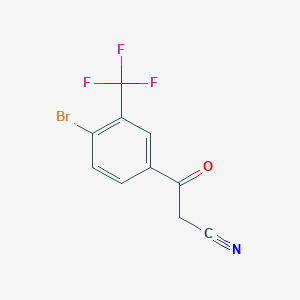


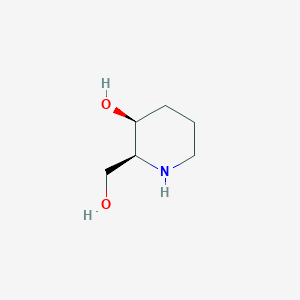

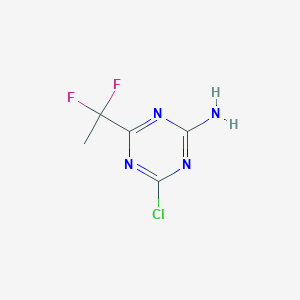
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
